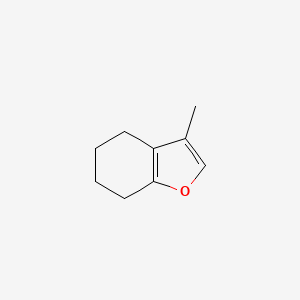

4,5,6,7-Tetrahydro-3-methylbenzofuran

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1919-00-2 |

|---|---|

Fórmula molecular |

C9H12O |

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

3-methyl-4,5,6,7-tetrahydro-1-benzofuran |

InChI |

InChI=1S/C9H12O/c1-7-6-10-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3 |

Clave InChI |

ZQQRACBGKBCNQT-UHFFFAOYSA-N |

SMILES canónico |

CC1=COC2=C1CCCC2 |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies of Tetrahydrobenzofurans

General Synthetic Pathways for Benzofuran (B130515) Core Construction

The benzofuran framework is a prominent heterocyclic motif found in numerous natural products and pharmaceuticals, prompting the development of diverse synthetic strategies. nih.gov These methods primarily focus on the formation of the furan (B31954) ring fused to a benzene (B151609) ring.

Cyclization Reactions

Intramolecular and intermolecular cyclization reactions are the most common approaches for constructing the benzofuran core. nih.gov These reactions can be categorized based on the specific bond being formed.

Intramolecular Cyclization: This is a widely used strategy that involves forming the furan ring from a single starting material already containing the necessary components. A classic example is the acid-catalyzed cyclization of α-phenoxycarbonyl compounds, which builds the furanoid ring via an intramolecular Friedel-Crafts-type condensation. oregonstate.edu Other variations include:

Palladium-catalyzed cyclization: Reactions involving o-alkenylphenols or o-allylphenols can undergo oxidative cyclization in the presence of a palladium catalyst to form the benzofuran ring. nih.gov

Base-mediated cyclization: Dehydrative decarboxylation of o-acylphenoxyacetic acids using a base represents a traditional method. nih.gov More contemporary approaches use strong bases to facilitate intramolecular cyclization between a carbanion and a carbonyl group. nih.gov

Acid-catalyzed cyclization: Polyphosphoric acid (PPA) can catalyze the cyclization of acetal substrates to form the benzofuran core. wuxiapptec.com This reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack from the phenyl ring. wuxiapptec.com

Intermolecular Cyclization: These methods involve the reaction of two or more different molecules to build the benzofuran structure.

Coupling and Cyclization: A prominent method involves the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org Similarly, copper-catalyzed coupling of terminal alkynes with o-hydroxybenzaldehyde derivatives can also produce benzofurans. organic-chemistry.org

The following table summarizes various catalytic systems used in cyclization reactions for benzofuran synthesis.

| Catalyst System | Starting Materials | Reaction Type | Reference |

| Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Phenols and propiolates | Oxidative Cyclization | nih.gov |

| FeCl₃ | Electron-rich-aryl ketones | Oxidative Aromatic C-O Bond Formation | nih.gov |

| PdCl₂(C₂H₄)₂, BQ | o-allylphenol derivatives | Oxidative Cyclization | nih.gov |

| Polyphosphoric Acid (PPA) | Acetal substrates | Acid-Catalyzed Cyclization | wuxiapptec.com |

| Pd(II) acetate (B1210297), Cu(I) iodide | 2-ethynylphenol and (E)-1,2-diiodoalkenes | Coupling and Cyclization | organic-chemistry.org |

| CuBr (ligand-free) | Terminal alkynes and o-hydroxybenzaldehydes | Coupling/Cyclization | organic-chemistry.org |

Electrophilic and Nucleophilic Substitution Strategies

While cyclization reactions build the core, substitution strategies are crucial for introducing functional groups and finalizing the benzofuran structure.

Electrophilic Substitution: The benzofuran ring can undergo electrophilic substitution. However, it is generally less regioselective compared to other heterocycles like indole, with reactivity at the furan ring positions being only slightly higher than at some positions on the benzene ring. taylorfrancis.com Common electrophilic substitutions such as bromination, formylation, and acylation have been used to create various benzofuran derivatives. rsc.org For instance, Friedel–Crafts acylation of benzofurans often results in low C2/C3 regioselectivity. nih.gov

Nucleophilic Substitution: Nucleophilic substitution is also a key strategy, particularly for introducing substituents at specific positions. Halogenated benzofurans are common substrates for these reactions. For example, a halogen at the 2-position of a benzothiophene (a sulfur analog of benzofuran) can be displaced by amine nucleophiles. taylorfrancis.com Another powerful technique involves metal-halogen exchange, where a 2-bromo-benzofuran reacts with n-butyllithium to form 2-lithiobenzofuran. taylorfrancis.com This lithiated intermediate is a potent nucleophile that can react with various electrophiles to introduce a wide range of functional groups.

Inverse-Electron-Demand Hetero-Diels-Alder Cycloaddition

The Inverse-Electron-Demand Hetero-Diels-Alder (IEDDA or DAINV) reaction is a powerful cycloaddition strategy for forming heterocyclic rings. wikipedia.org In contrast to a standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org

This reaction is particularly useful for synthesizing six-membered heterocycles like dihydropyrans, which are key building blocks in carbohydrate and natural product synthesis. nih.gov The reaction involves a [4+2] cycloaddition where the diene is an electron-deficient 1-oxa-1,3-butadiene system. nih.gov The reactivity of these heterodienes can be enhanced by incorporating electron-withdrawing groups. nih.gov While not a direct route to the aromatic benzofuran core itself, this methodology is a significant strategy for constructing related oxygen-containing heterocyclic systems that can be precursors or analogs. nih.gov The reaction is valuable for its ability to create complex, functionalized heterocycles under mild conditions.

Specific Approaches for 4,5,6,7-Tetrahydro-3-methylbenzofuran Synthesis

The synthesis of this compound from a pre-formed benzofuran core typically involves the reduction of the benzene ring while leaving the furan ring intact.

Hydrogenation-Based Approaches

Catalytic hydrogenation is the most direct method for the synthesis of tetrahydrobenzofurans from their aromatic benzofuran precursors. The key challenge lies in controlling the selectivity of the reduction, as hydrogenation can occur on the furan ring, the benzene ring (carbocycle), or both. acs.orgresearchgate.net The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired product. researchgate.net For instance, iridium catalysts with bicyclic pyridine-phosphinite ligands have been used for the enantioselective hydrogenation of benzofurans bearing an alkyl substituent at the 3-position, demonstrating high conversion and enantioselectivity. nih.gov

Achieving carbocycle-selective hydrogenation in benzo-fused heteroarenes is challenging because the heteroaromatic ring is often preferentially reduced. nih.govnih.gov However, specific catalytic systems have been developed to favor the reduction of the benzene ring.

Ruthenium-based catalysts have shown particular promise in this area. A ruthenium complex of a chiral spiroketal-based diphosphine (SKP) has been reported to effectively catalyze the carbocycle-selective hydrogenation of fused N-heteroarenes, affording the corresponding 5,6,7,8-tetrahydro products with high chemoselectivity. nih.govnih.gov This approach works through an inner-sphere mechanism where the carbocycle is activated by coordination to the ruthenium complex. nih.gov

Another effective system involves ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA). d-nb.infompg.de While this specific catalyst was optimized for the selective hydrogenation of the furan ring to yield dihydrobenzofurans, it highlights the principle of using multifunctional catalysts to control selectivity in benzofuran reduction. d-nb.infompg.de By carefully tuning the catalyst's metal and acid sites, it is possible to direct the hydrogenation to a specific ring within the fused heterocyclic system. d-nb.info The complete hydrogenation of benzofurans to yield octahydrobenzofurans has also been achieved using a ruthenium N-heterocyclic carbene complex, which demonstrates the versatility of ruthenium catalysts in these transformations. acs.org

The table below details research findings on the hydrogenation of benzofuran derivatives.

| Catalyst System | Substrate | Product Type | Key Findings | Reference |

| Iridium-pyridine-phosphinite | 3-methylbenzofuran (B1293835) derivative | 2,3-dihydrobenzofuran (B1216630) | High conversion and enantioselectivity. | nih.gov |

| Ru complex of SKP | Fused N-heteroarenes | 5,6,7,8-tetrahydro derivatives | High chemoselectivity for carbocycle reduction. | nih.govnih.gov |

| Ru@SILP-[ZnCl₄]²⁻ | Substituted benzofurans | Dihydrobenzofurans | Selective hydrogenation of the furan ring. | d-nb.infompg.de |

| Ru-NHC complex | Protected benzofurans | Octahydrobenzofurans | Complete hydrogenation of both rings. | acs.org |

Precursor-Based Routes and Modifications

The synthesis of tetrahydrobenzofurans frequently relies on precursor-based routes where a carbocyclic or open-chain compound is modified to construct the fused furan ring. A common strategy involves the cyclization of functionalized cyclohexanone derivatives. For instance, α-phenoxycarbonyl compounds can undergo intramolecular cyclization, such as Friedel-Crafts-type condensation, to form the furanoid ring. oregonstate.edu However, controlling regioselectivity can be a challenge in this approach. oregonstate.edu

A robust method for creating the tetrahydrobenzofuran core is the reaction of 1,3-dicarbonyl compounds with olefins. tubitak.gov.trresearchgate.net Specifically, cyclic 1,3-dicarbonyls like 1,3-cyclohexanedione (B196179) serve as ideal precursors for the saturated carbocyclic portion of the target molecule. tubitak.gov.tr These precursors are oxidized, often by manganese(III) acetate, to generate a radical that subsequently reacts with an alkene or alkyne, leading to cyclization and the formation of the tetrahydrobenzofuran system. tubitak.gov.trresearchgate.net

Another innovative precursor route begins with 2-hydroxychalcones. nih.gov Through an oxidative rearrangement, these chalcones can be converted into 2,3-dihydrobenzofurans, which are direct precursors to fully aromatic benzofurans. nih.gov To achieve the tetrahydro- derivative, a subsequent hydrogenation of the benzene ring would be necessary. This highlights a common theme in precursor-based routes: the initial synthesis of a benzofuran or dihydrobenzofuran core, followed by modifications to achieve the desired saturation and substitution. oregonstate.edunih.gov

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound employs a variety of chemical strategies designed to build the core structure with the desired substitution pattern. These methods include classical condensation reactions, modern multicomponent protocols, and transition-metal-mediated cyclizations. researchgate.netnih.govresearchgate.net The choice of method often depends on the desired complexity of the final molecule and the availability of starting materials. Advanced techniques, such as the use of microwave irradiation, are frequently employed to enhance reaction efficiency, reduce timelines, and improve product yields. scispace.comscispace.com

Strategies for Methyl Group Introduction and Ring Saturation

Achieving the specific structure of this compound requires controlled methods for both ring saturation and methyl group placement.

Ring Saturation: The saturated "tetrahydro" portion of the molecule is typically established by using a pre-saturated six-membered ring as a starting material. The use of 1,3-cyclohexanedione or its derivatives in cyclization reactions is a direct approach to ensure the carbocyclic ring is saturated from the outset. tubitak.gov.trresearchgate.net Alternatively, a synthetic route might first produce an aromatic benzofuran, which is then subjected to a hydrogenation reaction to saturate the benzene ring, yielding the tetrahydrobenzofuran core.

Methyl Group Introduction: The introduction of the methyl group at the C3 position of the furan ring is a crucial step. This can be accomplished in several ways:

From Precursors: The methyl group can be incorporated as part of one of the initial reactants. For example, in a cyclization involving a β-dicarbonyl compound and an alkyne, using propyne would result in a methyl group at the desired position.

Grignard Reaction: A common strategy in organic synthesis involves the reaction of a ketone with a Grignard reagent to form a new carbon-carbon bond. youtube.com A plausible route could involve a 4,5,6,7-tetrahydrobenzofuran-3(2H)-one intermediate, which would react with methyl magnesium bromide. A subsequent dehydration step would eliminate the resulting tertiary alcohol to form the double bond within the furan ring, leaving the methyl group at the C3 position. youtube.com

The "Magic Methyl" Effect: The strategic placement of methyl groups is a key tactic in medicinal chemistry to modulate a molecule's pharmacological and pharmacokinetic properties. nih.gov The introduction of a methyl group can enhance potency, improve metabolic stability, or control the compound's conformation, making the development of reliable methylation strategies a priority. nih.gov

One-Pot and Multistep Synthetic Procedures

Both one-pot and multistep procedures are utilized in the synthesis of tetrahydrobenzofuran derivatives, each offering distinct advantages.

Multistep Syntheses: While less atom-economical, multistep procedures allow for greater control over stereochemistry and regiochemistry. A typical multistep synthesis might involve the initial formation of a key intermediate, which is then purified before being carried forward. For instance, a substituted phenol (B47542) can be prepared via a Diels-Alder reaction, which is then cyclized to a benzofuranone. oregonstate.edu This intermediate can be isolated and subsequently modified through reactions like alkylation or reduction to arrive at the final target molecule. This step-by-step approach is often necessary for complex targets where functionality and stereocenters must be installed with high precision.

Manganese(III) Acetate-Mediated Cyclization Reactions for Spiro Benzofuran Derivatives

Manganese(III) acetate is a valuable reagent for initiating free-radical cyclization reactions to form furan and dihydrofuran rings. tubitak.gov.trwikipedia.org This method is particularly effective for synthesizing tetrahydrobenzofurans from 1,3-dicarbonyl compounds and unsaturated systems. researchgate.net

The reaction mechanism begins with the single-electron oxidation of the enolizable dicarbonyl compound by Mn(OAc)₃, which generates an α-carbon radical. wikipedia.org This radical then undergoes intermolecular addition to an alkene. The resulting adduct radical can then cyclize and undergo further oxidation or hydrogen abstraction to yield the final product. wikipedia.org The use of cyclic dicarbonyls like 1,3-cyclohexanedione directly leads to the formation of the 4,5,6,7-tetrahydrobenzofuran skeleton. tubitak.gov.trresearchgate.net While this method is highly effective for fused systems, its application can also be extended to create more complex spirocyclic structures, which are of interest in natural product synthesis. mdpi.com

Below is a table summarizing representative manganese(III) acetate-mediated cyclizations leading to tetrahydrobenzofuran and dihydrofuran derivatives.

| 1,3-Dicarbonyl Precursor | Alkene/Alkyne | Product Type | Yield | Reference |

| Dimedone | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran | 77% | tubitak.gov.trresearchgate.net |

| 1,3-Cyclohexanedione | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran | 61% | tubitak.gov.tr |

| 5-Phenyl-1,3-cyclohexanedione | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran | 55% | tubitak.gov.tr |

| Ethyl acetoacetate | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran | 63% | researchgate.net |

Rap–Stoermer Condensation Reactions for Substituted Benzofuran Ketones

The Rap–Stoermer reaction is a classical method for synthesizing benzofurans. researchgate.net It involves the condensation of a salicylaldehyde (B1680747) derivative with an α-haloketone in the presence of a base to form a benzofuran-2-yl ketone. researchgate.netresearchgate.net

This reaction is a cornerstone of benzofuran synthesis due to its reliability and the ready availability of the starting materials. researchgate.net Various bases, such as triethylamine (TEA), can be used to catalyze the reaction, which can be performed under solvent-free conditions. researchgate.netscribd.com While the primary product is an aromatic benzofuran, this scaffold serves as a versatile intermediate. To obtain a 4,5,6,7-tetrahydrobenzofuran derivative, the product of a Rap–Stoermer reaction would require a subsequent hydrogenation step to saturate the carbocyclic ring. The reaction is valuable for installing a ketone functionality at the C2 position, which can be used for further derivatization.

The table below provides examples of the Rap-Stoermer reaction under different conditions.

| Salicylaldehyde | α-Haloketone | Base/Catalyst | Conditions | Yield | Reference |

| Substituted Salicylaldehydes | α-Haloketones | Triethylamine (TEA) | 130 °C, Solvent-free | 81-97% | researchgate.netscribd.com |

| Salicylaldehydes | Phenacyl Bromides | K₂CO₃ | Microwave, Solvent-free | Excellent | researchgate.net |

| 2-Hydroxyarylaldehydes | α-Haloacetophenone | KF/Al₂O₃ | Room Temp, Solvent-free | Good to Excellent | researchgate.net |

Microwave Irradiation Protocols for Benzofuran Derivatization

The use of microwave irradiation has become a standard technique in modern organic synthesis to accelerate reactions and improve process efficiency. researchgate.net In the context of benzofuran synthesis, microwave-assisted protocols offer significant advantages over conventional heating methods. scispace.com

Microwave energy allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—often from hours to minutes. nih.govscispace.com This acceleration can minimize the formation of side products and increase the yield of the desired benzofuran derivative. nih.gov Furthermore, microwave-assisted synthesis often enables reactions to be performed under solvent-free conditions, which aligns with the principles of green chemistry. scispace.commdpi.com These protocols have been successfully applied to various benzofuran syntheses, including multicomponent reactions, condensations, and derivatizations. nih.govscispace.commdpi.com

The following table compares conventional and microwave-assisted methods for the synthesis of benzofuran derivatives.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

| Three-Component Sonogashira/Cacchi Coupling | Not specified | 30 min | Higher yields, shorter time, cleaner products | nih.gov |

| Synthesis of Ethyl-3-arylaminobenzofuran-2-carboxylates | 9 hours | Not specified (short) | Simple, less time-consuming | scispace.com |

| Condensation of 2-(2-bromoacetyl)-benzofurans | 5 hours | Not specified (short) | More efficient in time and yield | scispace.com |

| Condensation of Benzofuran-3(2H)-one | Not specified | Not specified (short) | Solventless, good yields | mdpi.com |

Chemical Reactivity and Transformation Pathways

The chemical reactivity of the this compound scaffold is primarily dictated by the furan ring and the substituents on both the heterocyclic and carbocyclic portions of the molecule. Understanding these transformation pathways is crucial for the derivatization and development of novel compounds based on this core structure.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.mesolubilityofthings.comimperial.ac.uk For a molecule like this compound, these transformations can be envisioned at several positions, although specific literature examples for this exact compound are limited. General principles of organic synthesis can be applied to predict potential reactions.

For instance, if a hydroxyl group were present on the tetrahydrofuran (B95107) ring, it could be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This would allow for the introduction of a wide range of functionalities, including halides, azides, and nitriles. ub.eduvanderbilt.edu The methyl group at the 3-position could potentially undergo radical bromination to introduce a handle for further modifications, although the reactivity of the furan ring would need to be considered.

Oxidation of the tetrahydrofuran ring system can lead to the formation of lactones or other oxidized products. The specific outcome of such reactions would depend on the oxidizing agent used and the substitution pattern of the starting material.

Table 1: Potential Functional Group Interconversions on a Tetrahydrobenzofuran Scaffold

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Esterification |

| Tosylate (-OTs) | NaBr | Bromide (-Br) | Nucleophilic Substitution |

| Alkene (C=C) | m-CPBA | Epoxide | Epoxidation |

| Methyl (-CH3) | NBS, light | Bromomethyl (-CH2Br) | Radical Halogenation |

Radical and pericyclic reactions represent powerful strategies for the construction of the benzofuran core. While specific examples detailing the synthesis of this compound via these methods are not prevalent in the provided search results, general methodologies for benzofuran synthesis can be extrapolated.

Radical Reactions: Radical cyclization cascades have been employed for the synthesis of complex benzofuran derivatives. nih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring to form the furan moiety. For instance, a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether can initiate a radical cyclization, leading to the formation of polycyclic benzofurans. nih.gov While this specific example leads to a more complex system, the underlying principle of radical-initiated ring closure is a viable strategy for constructing the tetrahydrobenzofuran skeleton.

Pericyclic Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a classic pericyclic reaction that has been utilized in the synthesis of benzofuran structures. rsc.orgrsc.orgmdpi.comnih.govnih.gov This approach often involves the reaction of a furan derivative, acting as the diene, with a suitable dienophile to construct the six-membered ring. Subsequent aromatization or further modification can then lead to the desired benzofuran. The reactivity of the furan diene can be influenced by substituents; electron-donating groups on the furan ring generally enhance its reactivity in normal electron-demand Diels-Alder reactions. nih.gov For the synthesis of a tetrahydrobenzofuran, a substituted furan could potentially react with a dienophile that, after the cycloaddition, already contains or can be readily converted to the saturated six-membered ring.

Optimization of Synthetic Yields and Selectivity

The optimization of synthetic yields and selectivity is a critical aspect of chemical synthesis, aiming to maximize the production of the desired product while minimizing the formation of byproducts. scielo.br For the synthesis of substituted benzofurans, including this compound, several factors can be fine-tuned to achieve these goals.

Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. scielo.brnih.gov For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, it was found that using acetonitrile as the solvent and optimizing the amount of silver(I) oxide to 0.5 equivalents provided the best balance between conversion and selectivity. scielo.br The reaction time was also reduced from 20 hours to 4 hours without a significant impact on the outcome. scielo.br

In reactions where multiple isomers can be formed, controlling the regioselectivity is paramount. This can often be achieved by carefully selecting the starting materials and reaction conditions. For example, in the synthesis of 3-acylbenzofurans and 3-formylbenzofurans from 2,3-dihydrobenzofurans, the choice of acid and solvent was crucial in selectively obtaining one isomer over the other. nih.govscispace.comresearchgate.net Using a weak acid in a common organic solvent favored the formation of 3-acylbenzofurans, while a stronger acid in a fluorinated alcohol solvent led to the selective synthesis of 3-formylbenzofurans. nih.govscispace.comresearchgate.net

Table 2: Factors Influencing Yield and Selectivity in Benzofuran Synthesis

| Parameter | Effect on Reaction | Example of Optimization |

| Solvent | Can influence reaction rates, solubility of reagents, and product stability. | Acetonitrile provided the best balance between conversion and selectivity in a silver(I)-promoted oxidative coupling. scielo.br |

| Temperature | Affects reaction kinetics and can influence the formation of thermodynamic vs. kinetic products. | Reflux conditions were found to be more efficient than lower temperatures in a specific dihydrobenzofuran synthesis. scielo.br |

| Reagent Stoichiometry | The ratio of reactants can significantly impact conversion and the formation of side products. | Using 0.5 equivalents of Ag2O was optimal for balancing conversion and selectivity. scielo.br |

| Catalyst/Acid/Base | The choice of catalyst or promoter can dictate the reaction pathway and selectivity. | The use of different acids (e.g., acetic acid vs. p-toluenesulfonic acid) led to the selective formation of different benzofuran isomers. nih.govscispace.comresearchgate.net |

| Reaction Time | Can affect the extent of reaction and the potential for product degradation or side reactions. | A reduction in reaction time from 20 to 4 hours maintained good conversion and selectivity. scielo.br |

Advanced Spectroscopic Characterization and Analysis

Experimental Spectroscopic Techniques for Structural Elucidation

The precise structure of 4,5,6,7-Tetrahydro-3-methylbenzofuran has been determined through the application of various sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of essential oil analysis, specific signals in the ¹H NMR spectrum can be used as markers for the presence of this compound (menthofuran). For instance, signals in the regions of 2.6-2.7 ppm and 7.0 ppm have been identified as characteristic markers for this compound in complex mixtures like the essential oil of Mentha aquatica. researchgate.net The signal around 7.0 ppm is indicative of the proton on the furan (B31954) ring, while the signals in the more upfield region likely correspond to the protons on the tetrahydro-fused ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on furan ring | ~7.0-7.2 | s |

| CH₂ in tetrahydro ring | ~2.0-2.8 | m |

| CH₃ on furan ring | ~2.0-2.2 | s |

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. While a specific experimental spectrum for this compound is not widely published, data from related structures such as 3-methylbenzofuran (B1293835) and various tetrahydrobenzofuran derivatives can be used to predict the approximate chemical shifts. nih.govresearchgate.net The carbons of the furan ring are expected to appear in the downfield region (110-160 ppm), while the carbons of the saturated tetrahydro ring and the methyl group will appear in the upfield region.

The following table presents predicted ¹³C NMR chemical shifts for this compound based on its structure and known spectroscopic data for similar compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| C in furan ring (quaternary) | ~140-155 |

| CH in furan ring | ~110-125 |

| C-CH₃ on furan ring | ~115-130 |

| CH₂ in tetrahydro ring | ~20-35 |

| CH₃ on furan ring | ~10-15 |

Note: This is a generalized prediction. Actual experimental values may vary.

Saturation Transfer Difference (STD) NMR spectroscopy is a powerful technique used to study the binding of small molecules (ligands) to large molecules (receptors), such as proteins. researchgate.net This method does not provide a standard spectrum of the compound alone but rather identifies which parts of a ligand are in close proximity to the receptor upon binding.

The experiment involves selectively saturating the resonances of the large receptor molecule. This saturation is then transferred to the bound ligand through spin diffusion. When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its signals in the NMR spectrum. The difference between a spectrum with saturation and one without (the STD spectrum) reveals only the signals of the binding ligand. The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons to the receptor surface.

While no specific STD NMR studies involving this compound have been reported, this technique could be employed to investigate its interaction with biological targets. For example, if this compound were to bind to an enzyme, STD NMR could elucidate the binding epitope, revealing which parts of the molecule are crucial for the interaction.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

An IR spectrum of the closely related compound 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran is available from the NIST WebBook and provides insight into the expected spectrum of this compound. nist.gov The key absorptions would include C-H stretching vibrations for the aromatic furan ring and the saturated tetrahydro ring, C=C stretching of the furan ring, and C-O stretching of the ether linkage.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (furan) | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2950-2850 | Strong |

| C=C Stretch (furan) | ~1600-1450 | Medium |

| C-O-C Asymmetric Stretch | ~1250-1150 | Strong |

| C-O-C Symmetric Stretch | ~1075-1020 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. In a typical electron ionization (EI) mass spectrum, a molecule is fragmented into characteristic ions.

For this compound, one would expect to observe a molecular ion peak ([M]⁺) corresponding to its molecular weight (136.19 g/mol ). The fragmentation pattern would likely involve the cleavage of the tetrahydrofuran (B95107) ring and the loss of small neutral molecules or radicals. However, specific experimental mass spectral data, including a detailed analysis of the fragmentation pathways and a corresponding data table of ion fragments and their relative abundances for this compound, are not available in the reviewed scientific literature.

X-ray Crystallography for Molecular Structure Confirmation

To date, there are no published reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data, which would be presented in a table format including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

Advanced Chromatographic Methods for Compound Separation and Identification

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds from a mixture.

Gas Chromatography (GC)

Gas chromatography is a common technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time (RT), the time it takes for the compound to elute from the column, is a key characteristic used for identification.

While GC is a suitable method for analyzing this compound, specific experimental parameters such as the type of column (e.g., capillary column with a specific stationary phase), oven temperature program, and the resulting retention time for this compound have not been documented in available research. A hypothetical data table for a GC analysis would include these parameters.

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation of a wide range of compounds. In LC, the separation is based on the compound's interaction with a solid stationary phase and a liquid mobile phase.

There are currently no published studies detailing the analysis of this compound using liquid chromatography. Therefore, information regarding suitable columns, mobile phase compositions, and retention times for the LC-based separation and identification of this specific compound is not available.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

The theoretical elemental composition of this compound, based on its molecular formula C9H12O, can be calculated. However, experimental data from actual elemental analysis of this compound has not been reported in the scientific literature.

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical % |

| Carbon | C | 12.01 | 9 | 79.37% |

| Hydrogen | H | 1.008 | 12 | 8.88% |

| Oxygen | O | 16.00 | 1 | 11.75% |

Computational Chemistry and Theoretical Modeling of 4,5,6,7 Tetrahydro 3 Methylbenzofuran

Quantum Chemical Calculations

There is no published research detailing the quantum chemical calculations for 4,5,6,7-Tetrahydro-3-methylbenzofuran. Therefore, specific data for the following subsections are unavailable.

Density Functional Theory (DFT) Methods and Basis Sets (e.g., B3LYP, CAM-B3LYP)

No specific studies outlining the DFT methods and basis sets used for the analysis of this compound have been found.

Optimized Molecular Geometries and Structural Parameters (Bond Lengths, Bond Angles)

Data tables for bond lengths and bond angles resulting from geometry optimization of this compound are not available in the reviewed literature.

Vibrational Frequency Analysis

A vibrational frequency analysis, which would provide theoretical infrared and Raman spectra, has not been published for this molecule.

Electronic Properties Calculations (HOMO-LUMO Analysis, Energy Gaps)

Calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not documented.

Molecular Electrostatic Potential (MESP) Surface Analysis

There are no published MESP surface analyses to identify the electrophilic and nucleophilic sites of this compound.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

NBO analysis data, which would describe delocalization and hyperconjugative interactions within the molecule, is not available.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are frequently employed to predict spectroscopic data, which can aid in the identification and characterization of compounds. By comparing theoretical data with experimental spectra, the accuracy of the computational models can be validated, and structural assignments can be confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensor for each nucleus, which is highly sensitive to the local electronic environment. ucl.ac.uk

The predicted chemical shifts for this compound are influenced by the electronic properties of the benzofuran (B130515) ring system and the aliphatic tetrahydro portion. The furan (B31954) ring's oxygen atom and aromaticity (in the furan part) create distinct electronic environments for the adjacent carbon and hydrogen atoms. Online databases and prediction software, which often utilize pre-computed data from large sets of molecules, can provide rapid estimations of these shifts. nmrdb.orgnmrdb.org For instance, the carbon atoms of the furan moiety are expected to resonate at a lower field (higher ppm) compared to the saturated carbons of the cyclohexyl part. docbrown.info

Below are tables of predicted ¹³C and ¹H NMR chemical shifts for this compound, generated using established computational models.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predictions are based on computational algorithms and may vary slightly from experimental values.)

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 139.5 |

| C3 | 118.2 |

| C3-CH₃ | 9.8 |

| C3a | 115.9 |

| C4 | 22.5 |

| C5 | 23.1 |

| C6 | 23.1 |

| C7 | 21.0 |

| C7a | 152.8 |

Data sourced from computational prediction tools. np-mrd.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predictions are based on computational algorithms; multiplicity is not predicted here.)

| Atom | Predicted Chemical Shift (ppm) |

| H2 | 7.05 |

| H3-CH₃ | 2.15 |

| H4 | 2.40 |

| H5 | 1.80 |

| H6 | 1.80 |

| H7 | 2.50 |

Data sourced from computational prediction tools. nmrdb.org

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the electronic absorption spectra of molecules. mdpi.com It determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths in the Ultraviolet-Visible (UV-Vis) range. nih.gov

For this compound, a TD-DFT calculation would focus on transitions involving the molecular orbitals of the benzofuran chromophore. The key transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals largely dictates the wavelength of maximum absorption (λ_max). researchgate.net The calculations provide not only the transition energies (and thus wavelengths) but also the oscillator strength for each transition, which relates to the intensity of the absorption band. nih.gov Such theoretical spectra, often calculated considering solvent effects, can be compared with experimental data to confirm the identity of the chromophore and validate the computational approach. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and intermolecular interactions of a compound.

The structure of this compound is not rigid. The tetrahydro- part of the molecule, a substituted cyclohexene (B86901) ring fused to the furan, can adopt several conformations. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformers. princeton.edu

When a molecule like this compound is investigated for potential biological activity, MD simulations are invaluable for studying its interaction with a target receptor, such as a protein or enzyme. After an initial docking pose is predicted, an MD simulation can be run on the ligand-receptor complex. nih.gov

These simulations reveal the stability of the binding pose over time and map the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the receptor. nih.gov By calculating metrics such as the root-mean-square deviation (RMSD) of the ligand in the binding pocket and the binding free energy (using methods like MM/GBSA), researchers can assess the affinity and selectivity of the ligand for the receptor. nih.gov This approach can elucidate the structural basis for the molecule's activity and guide the design of more potent analogs.

Biological Activity and Mechanistic Research in Vitro and in Silico

Anticancer Activities of 4,5,6,7-Tetrahydro-3-methylbenzofuran and Derivatives

The benzofuran (B130515) scaffold is a core component of numerous biologically active natural and synthetic compounds that possess significant therapeutic potential. nih.gov Research into benzofuran-based heterocycles has revealed their importance in the pharmaceutical field, with many derivatives exhibiting promising anticancer properties against a variety of human cancer cell lines. nih.gov The unique pharmacological profiles of these compounds have spurred extensive investigation into their synthesis and mechanisms of action, positioning them as promising candidates for the development of novel anticancer agents. nih.gov

Derivatives of 3-methylbenzofuran (B1293835) have demonstrated significant cytotoxic activity across a range of human cancer cell lines. In one study, a series of 3-methylbenzofuran derivatives were synthesized and evaluated for their anticancer effects on NCI-H23 and A549 lung cancer cell lines. nih.gov Notably, the derivative 16b , which features a p-methoxy group, showed potent antiproliferative activity against the A549 cell line with a half-maximal inhibitory concentration (IC₅₀) of 1.48 μM, an efficacy comparable to the reference drug staurosporine (B1682477) (IC₅₀ = 1.52 μM). nih.gov

The introduction of halogen atoms into the benzofuran ring has been shown to significantly enhance anticancer activity, likely due to the formation of halogen bonds that improve binding affinity to molecular targets. nih.gov For instance, a halogenated derivative of 5,6-dimethoxy-3-methyl-1-benzofuran displayed remarkable cytotoxic activity against K562 (human chronic leukemia) and HL60 (human acute leukemia) cells, with IC₅₀ values of 5 μM and 0.1 μM, respectively, while showing no cytotoxicity towards normal endothelial cells. nih.gov Further studies on other benzofuran-based compounds have confirmed their cytotoxic potential against pancreatic (MIA PaCa2) and colon (HCT116) cancer cells. nih.gov

Table 1: Cytotoxic Activity of Selected 3-Methylbenzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-Methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | nih.gov |

| Halogenated 3-methylbenzofuran 1 | K562 (Leukemia) | 5 | nih.gov |

| Halogenated 3-methylbenzofuran 1 | HL60 (Leukemia) | 0.1 | nih.gov |

| Benzofuran-oxadiazole 14c | HCT116 (Colon) | 3.27 | nih.gov |

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a highly regulated process involving a cascade of molecular events, primarily mediated by a family of cysteine proteases known as caspases. plos.orgmdpi.com Activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade that leads to the activation of effector caspases (e.g., caspase-3, caspase-7), which then execute the dismantling of the cell. mdpi.com

Studies on compounds structurally related to this compound have elucidated these pathways. For example, caged 2,3,3a,7a-tetrahydro-3,6-methanobenzofuran-7(6H)-ones, derived from xanthone (B1684191) and 2-phenylchromene-4-one, were found to retain apoptosis-inducing and cell growth-inhibiting activities. nih.gov Research on other novel anticancer agents has shown that they can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-486) by causing cell-cycle arrest and increasing the activity of caspase-3. nih.gov The intrinsic pathway of apoptosis, characterized by the involvement of caspase-9, is often implicated. plos.org This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade and results in DNA fragmentation and cell death. plos.org

Microtubules are critical components of the cellular cytoskeleton, playing an essential role in cell division, motility, and shape. nih.gov Their dynamic nature, involving the polymerization and depolymerization of α- and β-tubulin dimers, makes them an excellent target for anticancer therapy. nih.govnih.gov Microtubule-Targeting Agents (MTAs) disrupt these dynamics, leading to mitotic arrest and cell death. nih.gov MTAs are broadly classified into two groups: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which enhance it. nih.govnih.gov

The natural product Combretastatin A-4 (CA-A4), a potent antimitotic and tubulin polymerization inhibitor, has served as a model for the design of new anticancer drugs. nih.govnih.gov The development of benzofuran derivatives has drawn inspiration from such compounds. nih.gov While direct studies on this compound as an MTA are limited, the benzofuran scaffold is utilized in creating compounds that target tubulin. For example, certain derivatives of 1,2,3-triazole, another heterocyclic system, have been reported to inhibit tubulin polymerization. researchgate.net This structure-based design approach suggests a potential mechanism for appropriately substituted benzofurans to function as MTAs.

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. nih.govmdpi.com Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. mdpi.com In many cancers, the balance of histone acetylation is disrupted. nih.gov HDAC inhibitors are a class of anticancer agents that restore this balance, inducing cell death, apoptosis, and cell cycle arrest in cancer cells. nih.gov

HDACs are divided into several classes, with the "classical" HDACs (Classes I, II, and IV) being zinc-dependent enzymes. nih.govnih.gov Inhibitors typically work by chelating this zinc ion in the enzyme's active site, blocking its function. nih.gov The inhibition of HDACs can affect the acetylation status of not only histones but also numerous non-histone proteins, including transcription factors like p53 and STAT3, which are critical in eliminating tumor cells. mdpi.com While several HDAC inhibitors have been approved for clinical use, particularly for hematological malignancies, research continues to develop more selective inhibitors to improve efficacy and reduce side effects. youtube.comyoutube.com The development of benzofuran-based HDAC inhibitors represents a potential avenue for novel cancer therapeutics, although specific research on this compound in this context is still emerging.

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is persistently activated in many human cancers, where it promotes cell proliferation and survival. nih.govmdpi.com The stability and function of STAT3 are often dependent on chaperone proteins, particularly Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 stabilizes a wide array of oncogenic proteins, including the kinases that phosphorylate and activate STAT3. nih.govresearchgate.net The disruption of the Hsp90-STAT3 interaction can lead to STAT3 dephosphorylation and subsequent degradation, making Hsp90 an attractive target for cancer therapy. nih.gov

Benzofuran derivatives have been explored as inhibitors of critical cancer-related pathways. For instance, benzene-sulfonamide-based benzofuran derivatives have been synthesized to target the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival. nih.gov The inhibition of STAT3 signaling is another key strategy. Recent studies have shown that inhibiting STAT3 can restore the efficacy of anticancer drugs in settings of chemoresistance. mdpi.comresearchgate.net Given the interconnectedness of these pathways, where HDACs can also regulate STAT3, benzofuran-based molecules that target HDACs or Hsp90 could indirectly or directly modulate STAT3's oncogenic functions. mdpi.com

In hormone-dependent breast cancers, particularly estrogen receptor-positive (ER+) cases, the local synthesis of estrogens is a key driver of tumor growth. rsc.org Two critical enzymes in this process are aromatase, which converts androgens to estrogens, and steroid sulfatase (STS), which hydrolyzes inactive steroid sulfates into active forms. rsc.orgmdpi.com A promising therapeutic strategy is the simultaneous inhibition of both enzymes using a single molecule, known as a Dual Aromatase-Steroid Sulfatase Inhibitor (DASI). rsc.orgnih.govnih.gov

Research has successfully developed DASIs using a common benzofuran pharmacophore. rsc.org A significant finding was the effect of placing a methyl group at the 3rd position of the benzofuran ring. rsc.org This structural modification in a series of benzofuran ketone sulfamates led to compounds with potent dual inhibitory activity. rsc.org For example, the 4-chloro and 4-methoxy derivatives of a 3-methylbenzofuran sulfamate (B1201201) were identified as optimal dual inhibitors, exhibiting low nanomolar IC₅₀ values against both aromatase and STS. rsc.org This highlights the potential of the 3-methylbenzofuran scaffold in designing multi-targeted agents for the treatment of hormone-dependent cancers. rsc.org

Table 2: Dual Aromatase (Arom) and Steroid Sulfatase (STS) Inhibitory Activity of 3-Methylbenzofuran Derivatives

| Compound | R | Arom IC₅₀ (nM) | STS IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 19b | 4-Cl | 137 | 48 | rsc.org |

| 19e | 4-OCH₃ | 35 | 164 | rsc.org |

Antimicrobial Activities

The benzofuran core is a recurring motif in many compounds exhibiting antimicrobial properties. nih.gov However, specific data on the antimicrobial activities of this compound is not available in the reviewed literature. The following sections are based on the general potential of the benzofuran class.

Studies on various benzofuran derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial activity is often influenced by the nature and position of substituents on the benzofuran ring. For instance, the presence of hydroxyl groups can be crucial for activity. nih.gov Without specific studies on this compound, its efficacy against these specific bacterial strains remains undetermined.

The benzofuran scaffold is also a component of various synthetic and natural antifungal agents. nih.gov The antifungal potential of these derivatives can be significant, though highly dependent on their specific chemical structures. Research into the antifungal properties of this compound has not been specifically reported in the available literature.

Several benzofuran derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.gov These studies highlight the potential of the benzofuran core in the development of new antitubercular agents. However, there is no specific data available concerning the antitubercular activity of this compound.

A common mechanism of action for antimicrobial compounds is the disruption of the microbial cell membrane. While this has been observed for some antimicrobial agents, there is no direct evidence or research to suggest that this compound specifically acts via this mechanism.

The bacterial fatty acid synthesis (FAS-II) pathway, and specifically the enzyme enoyl-acyl carrier protein reductase (FabI), is a target for some antibacterial drugs. While inhibitors of FabI are being explored, there is no information linking this compound to the inhibition of this enzyme.

Neuroprotective Effects

Benzofuran-containing compounds have been a subject of research for their potential neuroprotective effects. eurekaselect.comresearchgate.net Derivatives of this class have shown promise in models of neurodegenerative diseases. eurekaselect.comresearchgate.net These effects are thought to be mediated through various mechanisms, including antioxidant and anti-inflammatory pathways. However, specific studies on the neuroprotective effects of this compound are not available in the current body of scientific literature.

Anti-inflammatory Properties

Benzofuran derivatives have garnered considerable interest for their potential as anti-inflammatory agents. medcraveonline.comresearchgate.net While specific studies on the anti-inflammatory properties of this compound are not extensively detailed in the available literature, the broader class of benzofurans has demonstrated notable activity. medcraveonline.com Research has shown that certain synthetic benzofuran derivatives can exhibit significant anti-inflammatory effects. researchgate.net

The anti-inflammatory action of some benzofuran hybrids is linked to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov Inflammation is often mediated by pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of numerous inflammatory mediators. nih.gov For instance, certain benzofuran-piperazine hybrids have been shown to inhibit the overproduction of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells in a dose-dependent manner. nih.gov One particular compound, 5d, was found to be a potent anti-inflammatory agent, capable of reducing NO levels back to normal in these cells. nih.gov This suggests that the benzofuran scaffold can serve as a valuable template for the development of novel anti-inflammatory drugs.

It has been reported that various nitrogen-containing heterocyclic fragments, when incorporated into the benzofuran skeleton, can enhance anti-inflammatory activity. nih.gov Examples include hybrids with imidazole, oxadiazole, pyrazole, and benzotriazole (B28993) moieties, which have all been found to possess good anti-inflammatory properties. nih.gov These findings underscore the therapeutic potential of the benzofuran core structure in the context of inflammation. medcraveonline.com

Enzyme Inhibition and Allosteric Modulation Studies (e.g., Hsp90 CTD)

Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in the conformational maturation and stability of numerous client proteins involved in oncogenesis. nih.gov Hsp90 functions as a dimer, with each monomer containing an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD) responsible for dimerization. nih.gov The inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting cancer cell survival and proliferation. nih.gov

While direct studies on this compound as an Hsp90 inhibitor are limited, research on structurally similar N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives has provided significant insights into the potential of the tetrahydro-fused ring system to target Hsp90. nih.gov These novel compounds have been designed and synthesized as potential Hsp90 inhibitors, demonstrating significant antiproliferative effects against breast cancer cell lines. nih.gov The lead compounds from this series exhibited submicromolar IC50 values. nih.gov

The inhibitory mechanism of these compounds involves the suppression of Hsp90-related pathways. nih.gov For example, treatment of HER2+ HCC1954 cancer cells with compound (R)-8n, a representative of this class, resulted in a marked suppression of key oncoreceptors like HER2, EGFR, and c-MET, as well as mitogenic kinases such as AKT and CDK4. nih.gov A well-established marker of Hsp90 inhibition is the upregulation of Hsp70, which was also observed upon treatment with these compounds. nih.gov This body of evidence suggests that the tetrahydro-benzofuran-like scaffold can be effectively utilized to develop potent Hsp90 inhibitors.

| Compound Type | Target | Observed Effect | Reference |

|---|---|---|---|

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | Hsp90 | Suppression of oncoreceptors (HER2, EGFR, c-MET) and kinases (AKT, CDK4) | nih.gov |

Investigation of Molecular Targets and Binding Modes

The investigation of molecular targets and binding modes through in silico methods like molecular docking and molecular dynamics (MD) simulations is crucial for rational drug design. nih.gov For Hsp90 inhibitors, these studies provide insights into the specific interactions between the ligand and the protein's binding pockets. nih.govnih.gov

For the N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide series of Hsp90 inhibitors, molecular docking and MD simulations were instrumental in guiding the selection of compounds for synthesis and in understanding their interaction modes with Hsp90α. nih.gov These computational studies, combined with experimental validation, confirmed the inhibitory effect on the Hsp90 pathway. nih.gov

Further analysis of various Hsp90 inhibitors has revealed different binding modes within the ATP-binding pocket of the N-terminal domain. nih.gov These inhibitors can be classified based on their interactions with three distinct pockets, labeled A, B, and C. nih.gov For instance, some inhibitors extend into all three pockets, while others may only occupy two. nih.gov The affinity of these inhibitors can vary between the different Hsp90 paralogues (Hsp90α, Hsp90β, Grp94, and Trap-1), and this selectivity can be rationalized by differences in the amino acid residues lining the binding pockets. nih.gov For example, the presence of certain residues in the mitochondrial Hsp90 paralogue, Trap-1, can partially occlude the binding pocket, leading to a significant loss of affinity for some inhibitors compared to the cytosolic Hsp90α/β. nih.gov

In silico studies have also been applied to investigate the binding of other tetrahydro-scaffold containing molecules to different targets. For example, docking and MD simulations of tetrahydroquinoline derivatives with the G protein-coupled estrogen receptor (GPER) revealed key interactions with a phenylalanine cluster (F206, F208, and F278) within the binding site. nih.gov These computational predictions correlated well with the experimentally observed growth inhibitory activity in cancer cell lines. nih.gov Such studies highlight the power of computational chemistry in elucidating the molecular basis of ligand-target interactions and in the design of new, more specific therapeutic agents. nih.gov

| Compound Class | Molecular Target | Key Interacting Residues/Features | Methodology | Reference |

|---|---|---|---|---|

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | Hsp90α | Interaction with ATP-binding pocket | Molecular Docking, MD Simulations | nih.gov |

| Various Hsp90 Inhibitors | Hsp90 Paralogue | Pockets A, B, and C within the NBD | FP Assay, Homology Modeling | nih.gov |

| Tetrahydroquinoline Derivatives | GPER | Phenylalanine cluster (F206, F208, F278) | Docking, MD Simulations, MMGBSA | nih.gov |

Applications of 4,5,6,7 Tetrahydro 3 Methylbenzofuran Derivatives in Chemical Science

Role as Building Blocks in Organic Synthesis

The benzofuran (B130515) core is a prominent feature in numerous natural products and biologically active compounds, making the development of synthetic routes to its derivatives a significant focus in organic chemistry. The tetrahydrobenzofuran structure, in particular, offers a synthetically adaptable framework for creating diverse molecular architectures.

Derivatives of 4,5,6,7-tetrahydro-3-methylbenzofuran are valuable intermediates for the synthesis of more elaborate heterocyclic systems. While specific documented pathways originating directly from this compound are not extensively detailed in the surveyed literature, the general reactivity of the benzofuran core suggests its potential in various synthetic transformations. For instance, methods for synthesizing 3-acylbenzofurans from other precursors like 2-hydroxychalcones have been developed, which in turn can be transformed into other molecular structures. nih.gov The synthesis of other heterocyclic systems such as pyridazines, chromenes, and 1,2,3-triazoles often involves multi-step reactions where versatile building blocks are crucial. uminho.ptresearchgate.netbeilstein-journals.org The functional groups on the tetrahydrobenzofuran ring can be manipulated to participate in cyclization and condensation reactions, leading to the formation of fused or linked heterocyclic frameworks. The inherent reactivity of the furan (B31954) ring combined with the stereochemistry of the saturated portion allows for the construction of novel compounds with potential applications in medicinal chemistry and materials science. uminho.ptnih.govmdpi.com

Materials Science Applications

The unique electronic and structural properties of benzofuran derivatives make them attractive candidates for use in materials science. Organic molecules are increasingly replacing traditional inorganic compounds in functional materials due to their low cost, structural flexibility, and the simplicity of manufacturing processes. liberty.edu

The application of this compound derivatives specifically in the field of dyes and pigments is not widely reported in current scientific literature. The color and spectroscopic properties of organic molecules are dictated by their electronic structure, particularly the extent of conjugation. sapub.orgresearchgate.net While certain heterocyclic compounds, such as those containing azo groups or extensive π-systems, are known for their vibrant colors and are used as dyes, the saturated ring in this compound limits the conjugation of the core structure. nih.govmdpi.com However, it is plausible that derivatives could be functionalized with chromophoric groups to induce color. For example, related sulfur-containing heterocycles like tetrahydrobenzo[b]thiophene derivatives have found applications in dyes. nih.gov

Benzofuran-based architectures are being actively investigated for their potential in optoelectronic applications. liberty.eduresearchgate.net Their utility stems from their favorable electronic properties, which can be tuned through synthetic modification.

A significant application of closely related dihydrobenzofuran derivatives has been demonstrated in the field of organic light-emitting diodes (OLEDs), specifically as materials for creating highly efficient and stable blue light emission. researchgate.netscispace.commdpi.com Researchers have synthesized several dimethyl-dihydrobenzofuran derivatives for use as electron blocking layer (EBL) materials in blue fluorescent OLEDs. researchgate.net These materials are crucial for confining charge carriers within the emissive layer, thereby enhancing the device's efficiency and lifespan.

The synthesized dimethyl-dihydrobenzofuran derivatives exhibited excellent thermal stability, with high glass transition temperatures (Tg) above 120 °C, a critical property for device longevity. researchgate.net Photoluminescence studies revealed that these materials show blue emission peaks centered around 466 nm. researchgate.net Their high triplet energy levels were found to be effective in preventing exciton (B1674681) quenching, which contributed to a significant increase in the external quantum efficiency (EQE) of the OLEDs. researchgate.net

One device utilizing a specific dimethyl-dihydrobenzofuran derivative as the EBL material achieved a high EQE of 7.15% and an impressive operational lifetime of 277 hours at a current density of 10 mA cm⁻², which was reported to be eight times longer than a standard reference device. researchgate.net

Table 1: Performance of a Blue Fluorescent OLED with a Dimethyl-dihydrobenzofuran Derivative

| Property | Value | Reference |

|---|---|---|

| Emission Peak | ~466 nm | researchgate.net |

| Glass Transition Temp. (Tg) | >120 °C | researchgate.net |

| External Quantum Efficiency (EQE) | 7.15% | researchgate.net |

This data is for a device using a dimethyl-dihydrobenzofuran derivative as an electron blocking layer.

The development of fluorescent probes for sensing and biosensing applications is a rapidly growing field. nih.gov The core principle often involves a fluorophore whose light-emitting properties change upon interaction with a specific analyte. While there is research into modulating benzofuran structures to act as fluorescent probes, specific applications of this compound derivatives in this area are not extensively documented. nih.gov The general approach involves attaching a receptor unit to a fluorescent molecule; binding of the target analyte to the receptor causes a detectable change in fluorescence. nih.govmdpi.com For instance, furan-based fluorescent probes have been developed for imaging cancer cells. researchgate.net The potential exists to functionalize the this compound scaffold with specific binding moieties to create novel sensors, although this remains an area for future exploration.

Optoelectronic Devices and Fluorescent Materials

Catalytic Applications

Derivatives of the this compound scaffold have emerged as significant components in the field of catalysis, particularly in the realm of asymmetric synthesis. These compounds can be elaborated into more complex heterocyclic systems that serve as crucial backbones for chiral ligands or participate directly in catalytic transformations. Their rigid, fused-ring structure provides a well-defined stereochemical environment that can be exploited to control the outcome of chemical reactions with high levels of selectivity. Research in this area has highlighted the utility of these derivatives in multicatalytic systems, where they are transformed in situ to generate stereochemically rich products.

One notable application involves a sequential relay catalysis strategy for the synthesis of enantioenriched tetrahydrofuro[2,3-b]pyridines. paris-saclay.fr This process utilizes a gold-catalyzed cycloisomerization followed by an aminocatalytic cycloaddition. The initial substrate, an ynamide derivative, undergoes cycloisomerization to form a 2,3-dihydropyridine (B14468823) intermediate, which is a derivative of the this compound core. This intermediate then participates in an asymmetric aza-Diels-Alder reaction with an aldehyde, catalyzed by a chiral secondary amine (a diphenylprolinol silyl (B83357) ether), to afford the final polycyclic N-heterocyclic product with high diastereoselectivity and enantioselectivity. paris-saclay.fr

The success of this catalytic sequence hinges on the compatibility of the two catalytic cycles—the gold-based and the amine-based—which operate in concert to construct the complex molecular architecture. The combination of a gold(I) complex, such as (triphenylphosphine)gold(I) chloride activated with silver hexafluorophosphate, and an organocatalyst like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, has proven to be an effective system for this transformation. paris-saclay.fr The reaction proceeds with excellent stereocontrol, affording yields ranging from 27% to 90%. paris-saclay.fr The scope of the reaction is broad, accommodating a variety of substituted ynamides and aldehydes. paris-saclay.fr

The detailed findings from this research underscore the potential of employing derivatives of this compound as key structural motifs in the design of complex catalytic sequences. The ability to generate multiple stereocenters in a single, controlled process is a testament to the value of these scaffolds in modern synthetic chemistry.

Table 1: Sequential Relay Catalysis for the Synthesis of Tetrahydrofuro[2,3-b]pyridines

| Ynamide Substituent (R²) | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| H | Pentanal | 40 | >95:5 | 98 |

| Phenyl | Pentanal | 85 | >95:5 | 99 |

| 4-Methoxyphenyl | Pentanal | 90 | >95:5 | 99 |

| 4-Chlorophenyl | Pentanal | 75 | >95:5 | 99 |

| 2-Thienyl | Pentanal | 68 | >95:5 | 98 |

| Cyclohexyl | Pentanal | 55 | >95:5 | 97 |

| H | Isovaleraldehyde | 72 | >95:5 | 98 |

| H | Benzaldehyde | 65 | >95:5 | 93 |

Data sourced from a study on sequential relay catalysis. paris-saclay.fr

In a related context, the broader class of benzofuran-derived azadienes has been utilized in catalytic asymmetric [4+1] cyclization reactions. While not starting directly from a this compound, these studies highlight the catalytic potential of the benzofuran core in constructing complex chiral molecules. For instance, a chiral guanidine (B92328) catalyst has been successfully employed in the reaction between benzofuran-derived azadienes and 3-chlorooxindoles. nih.gov This transformation leads to the formation of spirooxindole frameworks containing a five-membered ring with high diastereoselectivity and good enantioselectivity. nih.gov This represents the first example of a catalytic asymmetric [4+1] cyclization involving benzofuran-derived azadienes, further expanding the catalytic toolbox for synthesizing valuable, optically active heterocyclic compounds. nih.gov The development of such catalytic methods is crucial for accessing novel chemical space and for the efficient synthesis of potential pharmacophores.

Environmental Fate and Transformation Research

Abiotic Transformation Processes

No specific studies detailing the abiotic transformation processes of 4,5,6,7-tetrahydro-3-methylbenzofuran were found.

Hydrolysis Kinetics under Environmental Conditions

There is no available research on the hydrolysis kinetics of this compound. Data on its rate of reaction with water at varying pH levels, which is fundamental to determining its persistence in aquatic environments, has not been documented.

Photolysis and Other Degradation Pathways

Information regarding the degradation of this compound through exposure to sunlight (photolysis) or other abiotic degradation pathways is not present in the reviewed literature.

Environmental Partitioning and Interactions

No data exists to characterize how this compound is distributed and interacts within different environmental compartments.

Adsorption-Desorption Behavior in Soil and Sediment Systems

Research detailing the adsorption and desorption characteristics of this compound in soil and sediment is not available. Therefore, its mobility and potential for leaching into groundwater are unknown.

Distribution in Water and Air Compartments

There are no studies available that model or measure the partitioning of this compound between water and air, which is essential for predicting its long-range transport potential.

Characterization of Environmental Transformation Products

As no studies on the transformation of this compound were found, there is consequently no information on the identity or characteristics of any potential degradation products.

Biodegradation Studies in Aquatic and Sediment Systems

The environmental persistence of a chemical compound is significantly influenced by its susceptibility to biodegradation. In aquatic and sediment systems, microorganisms play a crucial role in the breakdown of organic molecules. While direct research on the biodegradation of this compound is not extensively available in peer-reviewed literature, an understanding of its potential environmental fate can be inferred from studies on structurally similar compounds, such as tetrahydrofuran (B95107) (THF), benzofuran (B130515), and dibenzofuran (B1670420). These studies, often conducted under standardized protocols like OECD 308 for aquatic sediment systems, provide insights into the likely metabolic pathways and degradation kinetics. unit.no

The structure of this compound, featuring a saturated cyclohexane (B81311) ring fused to a methylated furan (B31954) ring, suggests that its biodegradation may involve processes observed for both alicyclic and heterocyclic compounds. The presence of the methyl group and the ether linkage within the furan ring are key factors that will influence microbial attack.

Research on analogous compounds indicates that aerobic degradation is a more likely and efficient process compared to anaerobic degradation. For instance, many THF-degrading bacterial strains have been isolated and are known to utilize it as a sole carbon source under aerobic conditions. encyclopedia.pubnih.gov Similarly, the aerobic biodegradation of benzofuran and its derivatives has been documented, often involving co-metabolism with other primary substrates. mdpi.com

Aerobic and Anaerobic Degradation Kinetics

The kinetics of biodegradation, which describe the rate at which a compound is broken down, are essential for environmental risk assessment. This is often expressed in terms of half-life (t½), the time required for the concentration of a substance to decrease by half. Due to the lack of specific data for this compound, the following sections present kinetic data from studies on related compounds to provide a scientifically grounded estimation of its potential behavior.

Aerobic Degradation Kinetics

Aerobic biodegradation pathways, which require the presence of oxygen, are generally more effective for many organic compounds. Studies on tetrahydrofuran (THF) and its derivatives show that various microorganisms can degrade these compounds at significant rates. The initial step in the aerobic catabolism of THF is typically a hydroxylation reaction catalyzed by monooxygenase enzymes.

A number of studies have quantified the aerobic degradation rates of THF by specific microbial strains in laboratory settings. For example, the filamentous fungus Pseudallescheria boydii ZM01 has been shown to completely degrade 5 mM of THF within 48 hours, exhibiting a maximum degradation rate of 133.40 mg THF per hour per gram of dry weight. nih.gov Another example is Pseudomonas oleovorans DT4, which demonstrates a maximum specific growth rate (μmax) on THF of 1.01 h⁻¹. nih.gov While these studies are typically conducted in liquid cultures, they indicate a potential for rapid aerobic biodegradation in environments where suitable microbial populations exist.

The table below summarizes some reported aerobic degradation kinetic parameters for THF by different microbial strains.

| Compound | Microbial Strain | System | Kinetic Parameter | Value | Reference |

| Tetrahydrofuran | Pseudallescheria boydii ZM01 | Liquid Culture | Max. Degradation Rate | 133.40 mg/h/g (dry weight) | nih.gov |

| Tetrahydrofuran | Pseudomonas oleovorans DT4 | Liquid Culture | Max. Specific Growth Rate (μmax) | 1.01 h⁻¹ | nih.gov |

| Tetrahydrofuran | Rhodococcus ruber YYL | Liquid Culture | Tolerance Concentration | up to 200 mM | encyclopedia.pub |

Studies on dibenzofuran also provide some insight. For instance, a bacterial community from landfill leachate demonstrated significant degradation of dibenzofuran, with the rate being dependent on the initial concentration and temperature. At an initial concentration of 15 ppm and a temperature of 30°C, 63.35% of the dibenzofuran was degraded within 24 hours. upm.edu.my

Anaerobic Degradation Kinetics

Anaerobic biodegradation occurs in the absence of oxygen, a condition prevalent in deeper sediments and anoxic water zones. This process is generally slower than aerobic degradation for many complex organic molecules. There is a significant lack of information regarding the anaerobic biodegradation of benzofuran and tetrahydrofuran derivatives.